molecular formula C24H32N2O6 B3940112 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine;oxalic acid

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3940112
M. Wt: 444.5 g/mol
InChI Key: XPOZNQWZJLJSEO-UHFFFAOYSA-N
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Description

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine core substituted with two 4-ethoxyphenylmethyl groups and is often paired with oxalic acid to form a salt. The presence of the piperazine ring and the ethoxyphenyl groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with 4-ethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can undergo hydrogenation to form cyclohexyl derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of cyclohexyl derivatives of the ethoxyphenyl groups.

    Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to receptors and modulate their activity. The ethoxyphenyl groups can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(4-methoxyphenyl)methyl]piperazine: Similar structure but with methoxy groups instead of ethoxy groups.

    1,4-Bis[(4-chlorophenyl)methyl]piperazine: Contains chlorophenyl groups instead of ethoxyphenyl groups.

    1,4-Bis[(4-fluorophenyl)methyl]piperazine: Contains fluorophenyl groups instead of ethoxyphenyl groups.

Uniqueness

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and binding properties. The ethoxy groups can also affect the compound’s pharmacokinetic and pharmacodynamic profiles, making it distinct from its analogs with different substituents.

This detailed article provides a comprehensive overview of 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,4-bis[(4-ethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.C2H2O4/c1-3-25-21-9-5-19(6-10-21)17-23-13-15-24(16-14-23)18-20-7-11-22(12-8-20)26-4-2;3-1(4)2(5)6/h5-12H,3-4,13-18H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOZNQWZJLJSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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